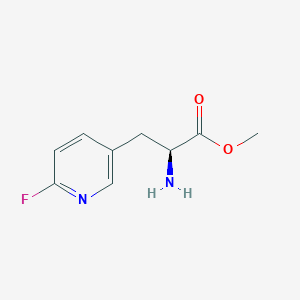
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety, which is known for its biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and amino acids.
Reaction Conditions: The key steps include the formation of the fluoropyridine ring and the introduction of the amino group. This can be achieved through various organic reactions such as nucleophilic substitution and amination.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and efficiency, often employing catalysts and controlled reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(6-fluoropyridin-3-yl)propanoate: Shares a similar fluoropyridine structure but differs in the ester group.
(1R,3S,4S)-3-amino-4,4-difluorocyclopentane-1-ene-1-carboxylate: Another fluorinated compound with distinct structural features.
Uniqueness
Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is unique due to its specific combination of the amino acid and fluoropyridine moieties. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11FN2O2 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m0/s1 |
InChI Key |
XRFSMTVQIKUSLM-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=C(C=C1)F)N |
Canonical SMILES |
COC(=O)C(CC1=CN=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
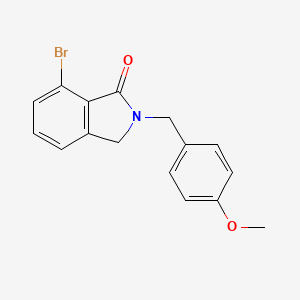

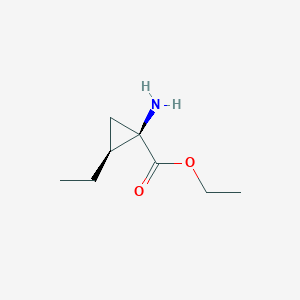
![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)


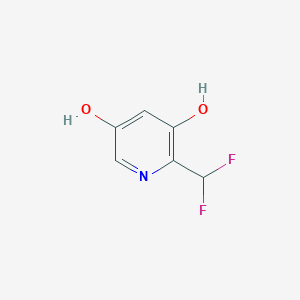
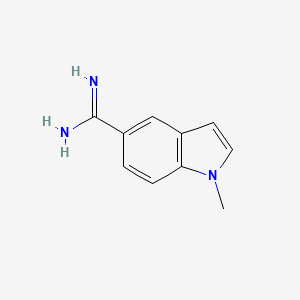

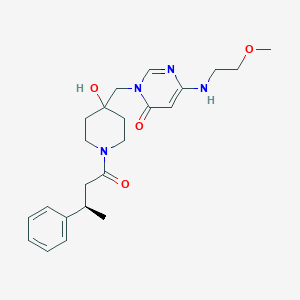
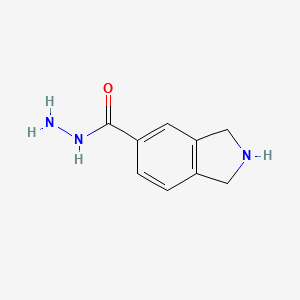

![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
